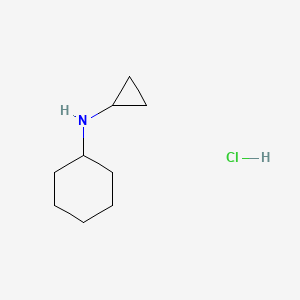
7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a derivative of the benzothiazepin class, which is structurally related to benzodiazepines. Benzodiazepines are well-known for their therapeutic use in treating anxiety, insomnia, and other conditions. The presence of a chloro group and an ethyl substituent in the compound suggests that it may have unique chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related benzodiazepine compounds often involves multistep reactions starting from basic precursors such as barium carbonate or other carbon sources. For example, a carbon-14 labeled benzodiazepine derivative was synthesized from barium carbonate-14C with an overall yield of 23% . This indicates that the synthesis of such compounds can be complex and may require optimization for better yields.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can be determined using techniques such as X-ray crystallography. For instance, the absolute configuration of a benzothiepino pyridazinone derivative was established by X-ray analysis . Similarly, the conformation of a 7-chloro-5-phenyl-d5-3(S)-methyl-dihydro-1,4-benzodiazepin-2-one in solution was determined using a computer-assisted LIS-NMR method . These studies highlight the importance of molecular structure analysis in understanding the properties and potential activities of benzodiazepine derivatives.
Chemical Reactions Analysis
Benzodiazepine derivatives can undergo various chemical reactions, including oxidation and substitution. For example, enantiomers of a benzothiepino pyridazinone derivative were synthesized using asymmetric oxidation . Treatment of a 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with different tosylates resulted in products with different alkyl substituents and molecular conformations . These reactions can significantly alter the molecular structure and, consequently, the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. For instance, the conformation of the molecule can affect its solubility, stability, and interaction with biological targets. The study of 7-chloro-5-phenyl-d5-3(S)-methyl-dihydro-1,4-benzodiazepin-2-one revealed a quasi-boat conformation, which could have implications for its pharmacological profile . Additionally, the crystal structures of related compounds showed different molecular forms and assembly modes in the crystal, which can influence their physical properties .
Case Studies
Clinical studies of benzodiazepine derivatives provide insight into their efficacy and structure-activity relationships. A double-blind cross-over clinical comparison of two 2'-chloro benzodiazepines showed a statistically greater efficacy of one compound over the other, suggesting that subtle changes in the molecular structure can have significant effects on clinical outcomes . These case studies are crucial for understanding the therapeutic potential and safety profile of new benzodiazepine derivatives.
properties
IUPAC Name |
7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-2-13-9-7-8(12)3-4-10(9)15-6-5-11(13)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXUHUJLZDQKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCSC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3018885.png)

![7-benzyl-8-[benzyl(methyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3018890.png)
![4-Methyl-3-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3018892.png)
![2-Butyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018893.png)
![[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine](/img/structure/B3018894.png)

![2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B3018899.png)
![N-(1-Cyanocyclohexyl)-2-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]acetamide](/img/structure/B3018900.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018901.png)